molecular formula C8H16O B155962 1-Ethylcyclohexanol CAS No. 1940-18-7

1-Ethylcyclohexanol

Cat. No.: B155962
CAS No.: 1940-18-7
M. Wt: 128.21 g/mol
InChI Key: BUCJHJXFXUZJHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethylcyclohexanol is an organic compound with the molecular formula C8H16O. It is a type of cyclohexanol where an ethyl group is attached to the cyclohexane ring. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethylcyclohexanol can be synthesized through the hydrogenation of ethylcyclohexanone. This process typically involves the use of a metal catalyst such as palladium or platinum under high pressure and temperature conditions .

Industrial Production Methods: In industrial settings, this compound is produced through the catalytic hydrogenation of ethylcyclohexanone. The reaction is carried out in a hydrogenation reactor where ethylcyclohexanone is exposed to hydrogen gas in the presence of a metal catalyst. The reaction conditions are optimized to achieve high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 1-Ethylcyclohexanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 1-Ethylcyclohexanol is unique due to the presence of the ethyl group, which influences its chemical reactivity and physical properties. This makes it distinct from other cyclohexanol derivatives and suitable for specific applications in chemical synthesis and industrial processes .

Properties

IUPAC Name

1-ethylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-2-8(9)6-4-3-5-7-8/h9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUCJHJXFXUZJHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70173018
Record name 1-Ethylcyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70173018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1940-18-7
Record name 1-Ethylcyclohexanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1940-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethylcyclohexanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001940187
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-ETHYLCYCLOHEXANOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25550
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Ethylcyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70173018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Ethyl-cyclohexanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-ETHYLCYCLOHEXANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VES5DBC5C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethylcyclohexanol
Reactant of Route 2
Reactant of Route 2
1-Ethylcyclohexanol
Reactant of Route 3
Reactant of Route 3
1-Ethylcyclohexanol
Reactant of Route 4
1-Ethylcyclohexanol
Reactant of Route 5
Reactant of Route 5
1-Ethylcyclohexanol
Reactant of Route 6
Reactant of Route 6
1-Ethylcyclohexanol
Customer
Q & A

Q1: What are the primary applications of 1-ethylcyclohexanol in scientific research?

A: this compound serves as a valuable intermediate in organic synthesis. For instance, it can be utilized in the synthesis of cyclohexylideneacetaldehyde and its methyl-substituted derivatives. These aldehydes are achieved through a multi-step synthesis involving phosphorus tribromide, pyridinium salts, and p-nitrosodimethylaniline. []

Q2: How does the structure of this compound relate to its potential use in medical adhesive compositions?

A: this compound functions as a retardant in medical-grade silicone adhesive compositions. [, ] While the exact mechanism is not elaborated upon in the provided abstracts, it likely influences the curing kinetics of the silicone polymers, contributing to desirable handling and performance characteristics of the adhesive.

Q3: Are there any studies on the oxidation of this compound?

A: Yes, research exists on the oxidation of this compound using cerium ammonium nitrate (CAN). [] While the abstract doesn't provide specifics, this type of oxidation often targets the alcohol functional group, potentially yielding ketones or further oxidized products.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.